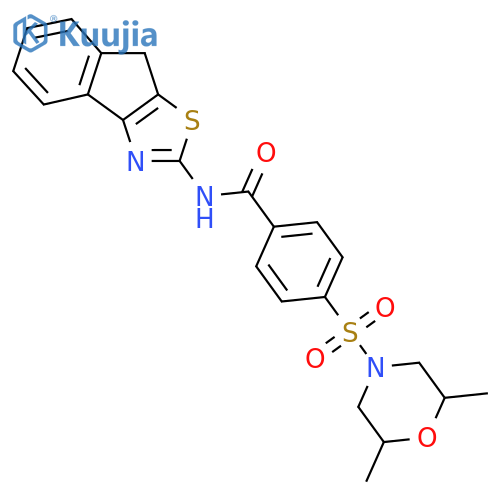Cas no 681161-86-4 (4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide)

681161-86-4 structure
商品名:4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide
- 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide
- F0536-0540
- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Oprea1_013629
- AKOS024581206
- 681161-86-4
- 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
-
- インチ: 1S/C23H23N3O4S2/c1-14-12-26(13-15(2)30-14)32(28,29)18-9-7-16(8-10-18)22(27)25-23-24-21-19-6-4-3-5-17(19)11-20(21)31-23/h3-10,14-15H,11-13H2,1-2H3,(H,24,25,27)
- InChIKey: OVNSGDQFVLNNSP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC3=C(CC4C=CC=CC=43)S2)=O)=CC=1)(N1CC(C)OC(C)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 469.11299857g/mol
- どういたいしつりょう: 469.11299857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 786
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 125Ų
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0536-0540-1mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-2μmol |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-4mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-20mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-30mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-40mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-5mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-10mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-10μmol |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0540-3mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}benzamide |
681161-86-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
681161-86-4 (4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}benzamide) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2279938-29-1(Alkyne-SS-COOH)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
